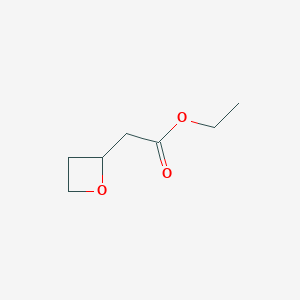

Ethyl 2-(oxetan-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(oxetan-2-yl)acetate is a chemical compound belonging to the family of oxetanes. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries. The compound features a four-membered oxetane ring, which imparts unique physicochemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-2-yl)acetate can be synthesized through various methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate, followed by further treatment with various amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl 2-(oxetan-2-yl)acetate undergoes oxidation primarily at the oxetane ring or ester group. Key pathways include:

-

Oxetane Ring Oxidation : Reaction with potassium permanganate (KMnO₄) under acidic conditions leads to cleavage of the oxetane ring, forming γ-keto esters or carboxylic acids depending on the stoichiometry.

-

Ester Group Oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) convert the ester to a ketone or carboxylic acid derivative.

Example Reaction :

Reduction Reactions

Reductive transformations target both the oxetane ring and ester moiety:

-

Oxetane Ring Reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxetane to a tetrahydrofuran derivative while simultaneously reducing the ester to an alcohol .

-

Selective Ester Reduction : Sodium borohydride (NaBH₄) selectively reduces the ester to a primary alcohol without altering the oxetane ring.

Key Product :

Ring-Opening and Substitution Reactions

The oxetane ring’s strain facilitates nucleophilic substitution:

-

Acid-Catalyzed Ring-Opening : Hydrochloric acid (HCl) induces ring-opening to form γ-chloro esters .

-

Nucleophilic Attack : Amines (e.g., NH₃) or alcohols (e.g., MeOH) displace the oxetane oxygen, yielding amino or alkoxy derivatives .

Notable Example :

Thermal and Storage Stability

This compound exhibits instability under specific conditions:

-

Isomerization to Lactones : Prolonged storage at room temperature or mild heating (40–50°C) in dioxane/water mixtures induces isomerization to bicyclic lactones (20–70% conversion) .

-

Solvent-Dependent Stability : Fluorinated analogues show enhanced stability due to reduced nucleophilicity of intermediates .

Isomerization Data :

| Condition | Conversion to Lactone (%) | Source |

|---|---|---|

| Room temperature (1 year) | 20–70 | |

| 50°C in dioxane/water | >95 |

Antimicrobial Activity

Derivatives of this compound demonstrate antibacterial efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Source |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Escherichia coli | 20 |

Mechanistic Insights

-

Ring-Opening Mechanism : Acidic or nucleophilic conditions generate a carbocation intermediate at the oxetane’s β-carbon, enabling diverse substitutions .

-

Lactonization Pathway : Involves intramolecular cyclization of the carboxylate anion, accelerated by heat or polar solvents .

Comparative Reactivity

| Reaction Type | This compound | Ethyl 2-bromo-2-(oxetan-3-yl)acetate |

|---|---|---|

| Nucleophilic Substitution | Moderate (oxetane ring) | High (bromine as leaving group) |

| Oxidation Rate | Fast (oxetane cleavage) | Slow (bromine stabilizes structure) |

Applications De Recherche Scientifique

Synthetic Routes

Ethyl 2-(oxetan-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with appropriate acylating agents under controlled conditions. The synthesis typically requires specific temperatures and solvents to optimize yield and purity.

Industrial Production

In an industrial context, continuous flow reactors are often employed to enhance the efficiency of the synthesis process. Advanced purification techniques, such as distillation and recrystallization, are used to ensure high-quality output suitable for commercial applications.

Chemical Properties and Reactions

This compound exhibits various chemical reactivity patterns:

- Oxidation : The compound can be oxidized to yield corresponding oxetane derivatives.

- Reduction : It can undergo reduction reactions to form alcohols from the ester group.

- Substitution : The oxetane ring is susceptible to nucleophilic substitution reactions, leading to ring-opening or expansion products.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown inhibition zones ranging from 20 mm to 24 mm against various bacterial strains, indicating its potential as an antibacterial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Its ability to mitigate oxidative stress suggests potential therapeutic applications in preventing diseases associated with oxidative damage .

Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing complex molecules. It is utilized in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies .

Biology

The compound is employed in biological research as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its reactivity allows researchers to explore interactions with proteins and nucleic acids .

Medicinal Chemistry

This compound is being explored for its potential in drug discovery. Its unique structure makes it a candidate for developing novel therapeutics targeting specific biological pathways . The compound's derivatives are increasingly used as bioisosteric replacements for common functional groups in medicinal chemistry .

Industrial Applications

In the fragrance and flavor industries, this compound is utilized due to its fruity odor profile. It contributes to the formulation of specialty chemicals with unique sensory properties, enhancing product appeal in consumer goods .

Mécanisme D'action

The mechanism of action of ethyl 2-(oxetan-2-yl)acetate involves its unique oxetane ring structure, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to desired chemical transformations. The compound’s reactivity is influenced by the stability and strain of the four-membered ring .

Comparaison Avec Des Composés Similaires

Ethyl 2-(oxetan-2-yl)acetate can be compared with other similar compounds, such as:

Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a different ester group.

Azetidine derivatives: Contain a four-membered ring with nitrogen instead of oxygen.

Cyclobutanes: Four-membered rings with different substituents and properties

The uniqueness of this compound lies in its oxetane ring, which imparts distinct reactivity and physicochemical properties, making it valuable in various scientific and industrial applications.

Activité Biologique

Ethyl 2-(oxetan-2-yl)acetate is a chemical compound characterized by its unique oxetane ring structure. This four-membered cyclic ether is notable for its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and drug discovery. The compound is typically a colorless liquid with a fruity odor and has applications in the pharmaceutical and fragrance industries.

The biological activity of this compound is primarily attributed to its oxetane ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates are capable of interacting with biological targets, influencing various biochemical pathways. The strain inherent in the oxetane ring enhances its reactivity, making it a valuable scaffold for developing biologically active molecules .

Antimicrobial Properties

Research indicates that compounds containing oxetane rings exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates antibacterial effects against various strains of bacteria. The inhibition zones measured for this compound ranged from 20 mm to 24 mm, indicating its potency compared to standard antibiotics .

Antioxidant Activity

In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases. The compound's antioxidant activity has been assessed using several methods, revealing significant effects comparable to established antioxidants like Trolox and ascorbic acid .

Table 1: Biological Activity Summary of this compound

Synthesis and Applications

This compound can be synthesized through several methods, including the reaction of potassium hydroxide with appropriate precursors under controlled conditions. Its unique structure allows it to serve as a building block for more complex molecules in medicinal chemistry, particularly for developing drugs targeting specific biological pathways .

Propriétés

IUPAC Name |

ethyl 2-(oxetan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYFAJSMQUSUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539680 | |

| Record name | Ethyl (oxetan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96516-90-4 | |

| Record name | Ethyl (oxetan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.